molecular formula C11H17BO4S B596257 4-(Isopentylsulfonyl)phenylboronic acid CAS No. 1217500-93-0

4-(Isopentylsulfonyl)phenylboronic acid

Cat. No.: B596257
CAS No.: 1217500-93-0
M. Wt: 256.123
InChI Key: KKKVMNLHOXHWHZ-UHFFFAOYSA-N
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Description

4-(Isopentylsulfonyl)phenylboronic acid is an organic compound with the molecular formula C11H17BO4S. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with an isopentylsulfonyl group and a boronic acid moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentylsulfonyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Isopentylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Isopentylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopentylsulfonyl)phenylboronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isobutylsulfonyl)phenylboronic acid
  • 4-(Isopentylsulfinyl)phenylboronic acid
  • 4-(Methylsulfonyl)phenylboronic acid

Uniqueness

4-(Isopentylsulfonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The isopentylsulfonyl group provides steric and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[4-(3-methylbutylsulfonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKVMNLHOXHWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675219
Record name [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-93-0
Record name [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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